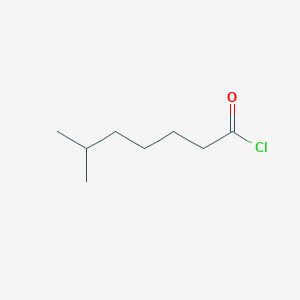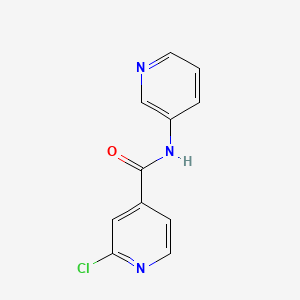
6-methylheptanoyl Chloride
Overview
Description
6-Methylheptanoyl Chloride is a chemical compound with the molecular formula C8H15ClO . It has an average mass of 162.657 Da and a monoisotopic mass of 162.081146 Da .
Synthesis Analysis
The synthesis of 6-methylheptanoyl Chloride can be achieved through the reaction of 6-methylheptanoic acid with thionyl chloride (SOCl2) and a catalytic amount of DMF. The reaction is stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of 6-methylheptanoyl Chloride consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . For a more detailed structural analysis, you may refer to resources like ChemSpider or MolView .Scientific Research Applications
1. Role in Swern Oxidation
6-Methylheptanoyl Chloride plays a role in the Swern oxidation process. Liu and Vederas (1996) used 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions, converting alcohols to aldehydes or ketones. This study highlights the use of derivatives of 6-methylheptanoyl chloride in organic synthesis, particularly in oxidation reactions (Liu & Vederas, 1996).
2. Use in Synthesis of Traumatic Acid
Babler and Moy (1979) describe the synthesis of traumatic acid using derivatives of 6-methylheptanoyl chloride. This research demonstrates the application of 6-methylheptanoyl chloride in the synthesis of complex organic molecules, which has implications in medicinal chemistry and drug development (Babler & Moy, 1979).
3. Catalysis Research
Grigg et al. (1984) explored the catalytic properties of 6-methylheptanoyl chloride derivatives in the cyclization of dienes to cyclopentenes. This study provides insights into the potential of 6-methylheptanoyl chloride in catalysis, particularly in the formation of cyclic organic compounds (Grigg et al., 1984).
4. Derivative Use in Iodination of Proteins
Fraker and Speck (1978) investigated the iodination of proteins using derivatives of 6-methylheptanoyl chloride, showing its applicability in biochemical research, particularly in protein labeling and tracking (Fraker & Speck, 1978).
5. Involvement in Polymer Synthesis
Mallakpour and Dinari (2008) discussed the use of 6-methylheptanoyl chloride derivatives in the microwave step-growth polymerization of novel optically active polyamides. This research underscores the significance of 6-methylheptanoyl chloride in advanced polymer synthesis technologies (Mallakpour & Dinari, 2008).
Safety and Hazards
properties
IUPAC Name |
6-methylheptanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVCOXFUHCXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methylheptanoyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)


![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)
![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)


![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)
![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)

